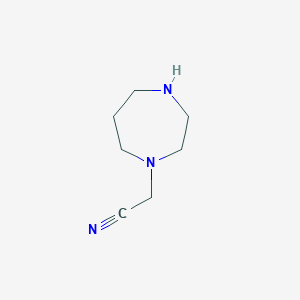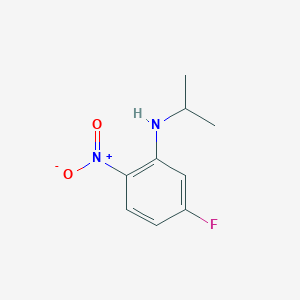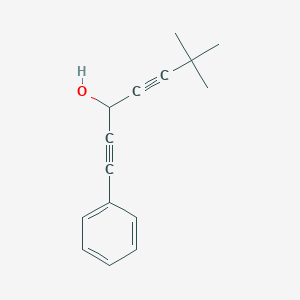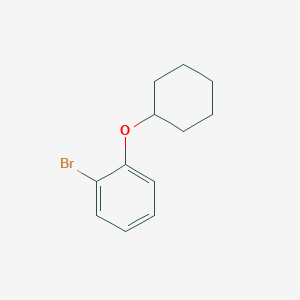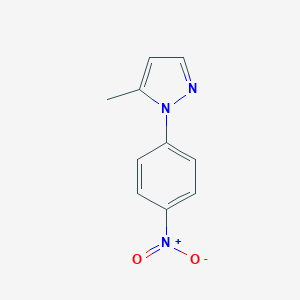
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods. The purpose of
Scientific Research Applications
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, it has been used for the synthesis of new materials with unique properties. It has also been used as a plant growth regulator in agriculture.
Mechanism Of Action
The mechanism of action of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is not fully understood. However, studies have shown that it exhibits its biological activities by interacting with specific targets in cells. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to exhibit antioxidant activity and to scavenge free radicals. In vivo studies have shown that it exhibits anti-inflammatory activity and reduces oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, and large quantities can be produced. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the study of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole. One of the areas of interest is the development of new derivatives with improved biological activities. Another area of interest is the study of its potential applications in nanotechnology. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole can be achieved using various methods. One of the most commonly used methods is the reaction of 4-nitrophenylhydrazine with 4-methyl-2-pentanone in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
properties
CAS RN |
13788-99-3 |
|---|---|
Product Name |
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole |
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.2 g/mol |
IUPAC Name |
5-methyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 |
InChI Key |
BKPVGIAXVCFLSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






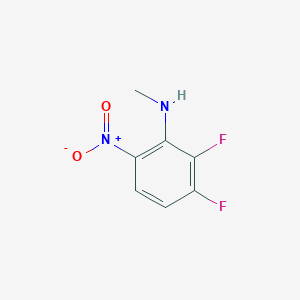

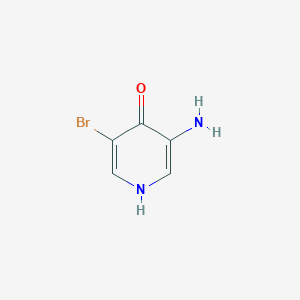
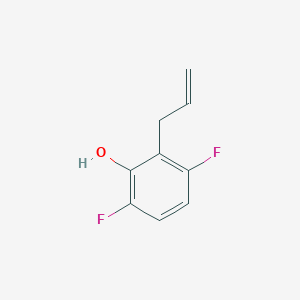
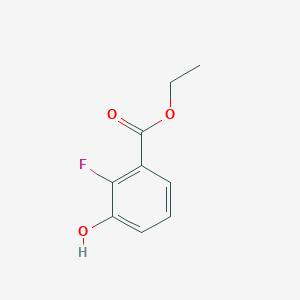
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)

